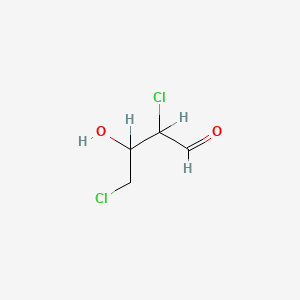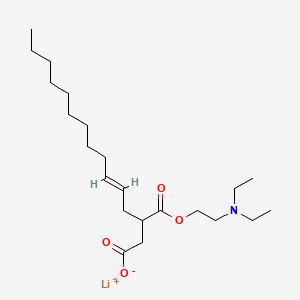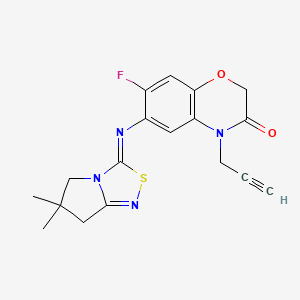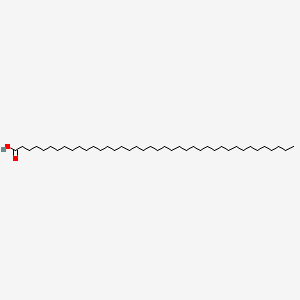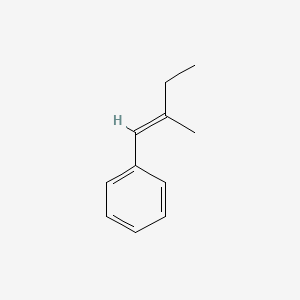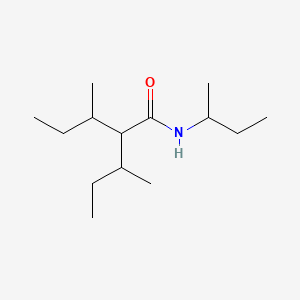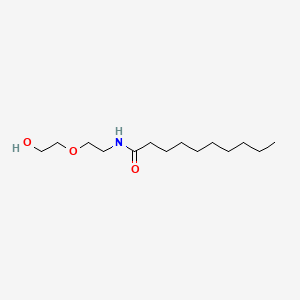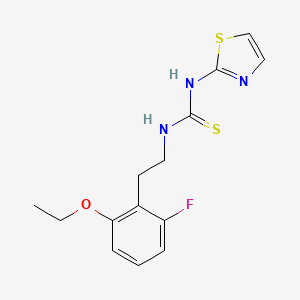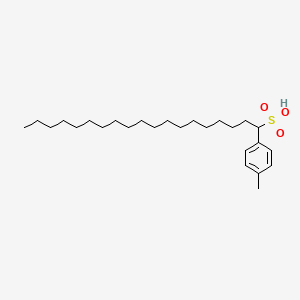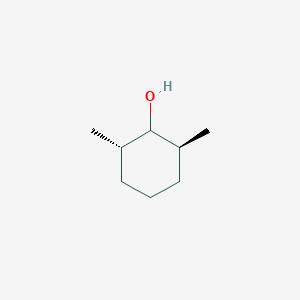
alpha,alpha,beta-2,6-Dimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha,beta-2,6-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexanol, where two methyl groups are attached to the cyclohexane ring at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-2,6-Dimethylcyclohexanol typically involves the hydrogenation of 2,6-dimethylphenol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the aromatic ring of 2,6-dimethylphenol into a saturated cyclohexanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha,beta-2,6-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanoic acid.
Reduction: Formation of 2,6-dimethylcyclohexane.
Substitution: Formation of 2,6-dimethylcyclohexyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha,beta-2,6-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of alpha,alpha,beta-2,6-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Alpha,alpha,beta-2,6-Dimethylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylcyclohexanone: An oxidized form of this compound.
2,6-Dimethylcyclohexane: A fully reduced form of the compound.
The presence of the methyl groups in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
39170-83-7 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
MOISVRZIQDQVPF-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](C1O)C |
Kanonische SMILES |
CC1CCCC(C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


